molecular formula C19H11NO5 B579106 2-(3-Hydroxy-2(1H)-quinolylidene)-1,3-dioxoindan-5-carboxylic acid CAS No. 17739-41-2

2-(3-Hydroxy-2(1H)-quinolylidene)-1,3-dioxoindan-5-carboxylic acid

Cat. No.: B579106
CAS No.: 17739-41-2
M. Wt: 333.299
InChI Key: KJLDFXSDPYFIHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Hydroxy-2(1H)-quinolylidene)-1,3-dioxoindan-5-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features both indene and quinoline moieties, which are known for their diverse chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxy-2(1H)-quinolylidene)-1,3-dioxoindan-5-carboxylic acid typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the indene ring through cyclization of appropriate precursors.

    Condensation Reactions: Condensation of quinoline derivatives with indene intermediates.

    Oxidation and Reduction: Specific oxidation and reduction steps to achieve the desired functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Sequential addition of reagents and intermediates in a controlled environment.

    Continuous Flow Chemistry: Use of continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxy-2(1H)-quinolylidene)-1,3-dioxoindan-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium on carbon (Pd/C), platinum (Pt).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols.

Scientific Research Applications

2-(3-Hydroxy-2(1H)-quinolylidene)-1,3-dioxoindan-5-carboxylic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Indene Derivatives: Compounds containing the indene moiety with various functional groups.

    Quinoline Derivatives: Compounds containing the quinoline moiety with different substituents.

Uniqueness

2-(3-Hydroxy-2(1H)-quinolylidene)-1,3-dioxoindan-5-carboxylic acid is unique due to its specific combination of indene and quinoline structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-hydroxy-2-(3-hydroxyquinolin-2-yl)-1-oxoindene-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11NO5/c21-14-8-9-3-1-2-4-13(9)20-16(14)15-17(22)11-6-5-10(19(24)25)7-12(11)18(15)23/h1-8,21,23H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HARWBBSTBAINBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)C3=C(C4=C(C3=O)C=CC(=C4)C(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3064306, DTXSID4066254
Record name 1H-Indene-5-carboxylic acid, 2,3-dihydro-2-(3-hydroxy-2(1H)-quinolinylidene)-1,3-dioxo-
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Record name 1H-Indene-6-carboxylic acid, 3-hydroxy-2-(3-hydroxy-2-quinolinyl)-1-oxo-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6396-90-3, 17739-41-2
Record name 1H-Indene-5-carboxylic acid, 2,3-dihydro-2-(3-hydroxy-2(1H)-quinolinylidene)-1,3-dioxo-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indene-6-carboxylic acid, 3-hydroxy-2-(3-hydroxy-2-quinolinyl)-1-oxo-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indene-6-carboxylic acid, 3-hydroxy-2-(3-hydroxy-2-quinolinyl)-1-oxo-
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Record name 1H-Indene-5-carboxylic acid, 2,3-dihydro-2-(3-hydroxy-2(1H)-quinolinylidene)-1,3-dioxo-
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Record name 1H-Indene-5-carboxylic acid, 2,3-dihydro-2-(3-hydroxy-2(1H)-quinolinylidene)-1,3-dioxo-
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Record name 1H-Indene-6-carboxylic acid, 3-hydroxy-2-(3-hydroxy-2-quinolinyl)-1-oxo-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-hydroxy-2(1H)-quinolylidene)-1,3-dioxoindan-5-carboxylic acid
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Record name 3-hydroxy-2-(3-hydroxy-2-quinolyl)-1-oxo-1H-indene-6-carboxylic acid
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